molecular formula C16H24N2O2 B1415897 tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate CAS No. 2138093-67-9

tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate

Cat. No.: B1415897
CAS No.: 2138093-67-9
M. Wt: 276.37 g/mol
InChI Key: PKIBUXDXPAFIJD-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate: is an organic compound that features a tert-butyl ester group, an amino group, and a piperidine ring attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate typically involves the following steps:

    Formation of the Benzoate Core: The benzoate core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitro group is first introduced through nitration using nitric acid and sulfuric acid, and then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the amino group reacts with a piperidine derivative.

    Formation of the tert-Butyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of polymers and materials with specific properties.

    Biological Research: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. The amino group and piperidine ring allow the compound to bind to receptors and enzymes, modulating their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate
  • tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability, while the amino group and piperidine ring provide versatility in chemical modifications and biological interactions.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)13-8-7-12(11-14(13)17)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIBUXDXPAFIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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